molecular formula C8H10N2O2 B597846 Methyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174891-11-3

Methyl 2-(5-aminopyridin-2-yl)acetate

Cat. No.: B597846
CAS No.: 174891-11-3
M. Wt: 166.18
InChI Key: ASOLLHQOYJTNQS-UHFFFAOYSA-N
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Description

Methyl 2-(5-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-aminopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methyl 2-bromoacetate in the presence of a base, followed by the reduction of the resulting ester to yield the desired product. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a base like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-aminopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-nitropyridin-2-yl)acetate
  • Methyl 2-(5-hydroxypyridin-2-yl)acetate
  • Methyl 2-(5-methylpyridin-2-yl)acetate

Uniqueness

Methyl 2-(5-aminopyridin-2-yl)acetate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and chemical probes .

Biological Activity

Methyl 2-(5-aminopyridin-2-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group on a pyridine ring, which enhances its reactivity and biological interactions. The ester group can hydrolyze to release active metabolites, facilitating its interaction with various biological targets such as enzymes and receptors.

The compound's biological activity is primarily attributed to:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing biological pathways.
  • Metabolite Release : The ester moiety can undergo hydrolysis, releasing active metabolites that may exhibit distinct biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy in inhibiting bacterial growth. Compounds with similar structures have demonstrated low cytotoxicity toward eukaryotic cells while maintaining strong bactericidal activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : In vitro evaluations revealed that derivatives of 5-amino-pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). One derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating promising anticancer activity .
  • Mechanistic Insights : The activity may involve inhibition of specific kinases related to cancer proliferation, although further studies are required to elucidate the precise pathways involved .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialVarious BacteriaVaries
Anticancer (HepG2)HepG274.2
Anticancer (MDA-MB-231)MDA-MB-23127.1
AntitubercularMycobacterium tuberculosisNot specified

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it may undergo significant metabolic transformations. Studies indicate that its metabolites can exhibit varying biological activities, which complicates the assessment of its therapeutic potential. Understanding these metabolic pathways is crucial for optimizing its efficacy and safety in clinical applications .

Future Directions

Ongoing research is focused on:

  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity while reducing toxicity.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to better understand pharmacodynamics and safety profiles.
  • Combination Therapies : Exploring synergistic effects with other therapeutic agents to enhance efficacy against resistant strains or advanced cancers.

Properties

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLLHQOYJTNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of methyl 2-(5-nitropyridin-2-yl)acetate (500 mg, 2.5 mmol) and Pd/C (50 mg) in methanol (20 mL) was stirred under H2 at room temperature for 3 h. Then, the reaction mixture was filtered and evaporated under reduced pressure to get desired product for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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